molecular formula C12H24N2O2S B12836741 (R)-2-methyl-N-((S)-2-oxa-8-azaspiro[4.5]decan-4-yl)propane-2-sulfinamide

(R)-2-methyl-N-((S)-2-oxa-8-azaspiro[4.5]decan-4-yl)propane-2-sulfinamide

Cat. No.: B12836741
M. Wt: 260.40 g/mol
InChI Key: GIZXFMKHWRQEGL-YQDUUYOCSA-N
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Description

®-2-methyl-N-((S)-2-oxa-8-azaspiro[45]decan-4-yl)propane-2-sulfinamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-methyl-N-((S)-2-oxa-8-azaspiro[4.5]decan-4-yl)propane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the sulfinamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

®-2-methyl-N-((S)-2-oxa-8-azaspiro[4.5]decan-4-yl)propane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing the outcomes.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-2-methyl-N-((S)-2-oxa-8-azaspiro[4.5]decan-4-yl)propane-2-sulfinamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its spirocyclic structure may interact with biological macromolecules in unique ways, providing insights into molecular recognition processes.

Medicine

In medicinal chemistry, ®-2-methyl-N-((S)-2-oxa-8-azaspiro[4.5]decan-4-yl)propane-2-sulfinamide is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-2-methyl-N-((S

Properties

Molecular Formula

C12H24N2O2S

Molecular Weight

260.40 g/mol

IUPAC Name

2-methyl-N-[(4S)-2-oxa-8-azaspiro[4.5]decan-4-yl]propane-2-sulfinamide

InChI

InChI=1S/C12H24N2O2S/c1-11(2,3)17(15)14-10-8-16-9-12(10)4-6-13-7-5-12/h10,13-14H,4-9H2,1-3H3/t10-,17?/m1/s1

InChI Key

GIZXFMKHWRQEGL-YQDUUYOCSA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@@H]1COCC12CCNCC2

Canonical SMILES

CC(C)(C)S(=O)NC1COCC12CCNCC2

Origin of Product

United States

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